molecular formula C7H8ClN5 B11899068 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1802489-66-2

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11899068
CAS No.: 1802489-66-2
M. Wt: 197.62 g/mol
InChI Key: HXTQAODNURZZDP-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a chemical compound based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a purine analog and a versatile building block for drug discovery . This core structure is a key pharmacophore in the design of kinase inhibitors . The chloro group at the 4-position and the amine at the 6-position provide reactive sites for further functionalization, making this compound a valuable intermediate for synthesizing diverse libraries of molecules for biological screening . Derivatives of pyrazolo[3,4-d]pyrimidine have been extensively investigated for their anticancer properties, acting as inhibitors of various biological targets such as the Epidermal Growth Factor Receptor (EGFR) and TNF Receptor-Associated Protein 1 (TRAP1) . The specific substitution pattern on this compound is designed to modulate its electronic properties, binding affinity, and metabolic stability for research purposes. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the specific product Certificate of Analysis for data on purity, stability, and other characteristics.

Properties

CAS No.

1802489-66-2

Molecular Formula

C7H8ClN5

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C7H8ClN5/c1-3-4-5(8)10-7(9)11-6(4)13(2)12-3/h1-2H3,(H2,9,10,11)

InChI Key

HXTQAODNURZZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NC(=N2)N)Cl)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyrazole and Pyrimidine Precursors

The most widely adopted method involves constructing the pyrazole ring first, followed by pyrimidine annulation. For 1,3-dimethyl derivatives, 1-methyl-1H-pyrazole-4-carboxamide serves as a critical intermediate. Reaction with urea or thiourea under reflux conditions induces cyclization to form the pyrimidine ring. For example, heating 1-methyl-1H-pyrazole-4-carboxamide with urea at 180–200°C yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, which is subsequently functionalized.

Sequential Halogenation and Functionalization

An alternative route starts with 2,6-dichloropyrimidine-4-carboxylic acid , as described in patent WO2016066673A1. Condensation with methylhydrazine introduces the pyrazole ring, while chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This method avoids costly palladium-catalyzed cross-couplings and minimizes waste.

Reagent SystemTemperature (°C)Time (h)Yield (%)Reference
POCl₃/PCl₅ (3:1)110–1206–885–90
POCl₃ alone1001265–70

The use of PCl₅ as a co-reagent enhances electrophilic substitution by generating PCl₄⁺ species, improving regioselectivity and yield. Post-chlorination, the product (4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine ) is purified via recrystallization from ethanol.

Methylation at Positions 1 and 3

Methylation is achieved through two approaches:

Direct Alkylation During Pyrazole Formation

Using methylhydrazine in the initial cyclocondensation step ensures methylation at position 1. For example, reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine in ethanol yields 1-methyl-1H-pyrazole-4-carbonitrile, which is further hydrolyzed to the carboxamide.

Post-Cyclization Methylation

Position 3 methylation employs dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). For instance, treating 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine with methyl iodide at 60°C for 6 hours introduces the second methyl group. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency.

Amination at Position 6

The 6-amino group is introduced via nucleophilic substitution of the 6-chloro intermediate. Two methods are prevalent:

Ammonolysis in Pressurized Reactors

Heating 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine with aqueous ammonia (25–30% NH₃) at 120°C for 12 hours in a sealed vessel achieves 85–90% conversion. Excess ammonia ensures complete displacement while minimizing side reactions.

Catalytic Amination

Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enable amination at milder conditions (80°C, 6 hours). This method is advantageous for heat-sensitive intermediates but requires rigorous catalyst removal to meet pharmaceutical purity standards.

Purification and Characterization

Final purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization from ethyl acetate/hexane mixtures. Analytical validation includes:

  • ¹H NMR : Distinct singlet at δ 2.45 ppm for N-methyl groups.

  • LC-MS : [M+H]⁺ peak at m/z 228.1.

  • HPLC Purity : ≥99% (C18 column, 0.1% H₃PO₄/ACN gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivity, scalableRequires high temperatures78–85
Halogenation-FunctionalizationEconomical reagents, minimal wasteMulti-step process70–80
Catalytic AminationMild conditions, fastCatalyst cost and removal challenges82–88

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chloro Group

The 4-chloro substituent undergoes regioselective nucleophilic substitution reactions with amines, alcohols, and other nucleophiles. For example:

  • Reaction with methylamine :
    In THF at room temperature, the chloro group is replaced by methylamine to form 4-methylamino derivatives. This reaction exhibits high regioselectivity for the pyrimidine ring’s C4 position over other reactive sites (e.g., chloromethyl groups) .
    Yield : 71%
    Mechanism : Base-assisted SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing effects of the pyrimidine ring.

  • Reaction with aniline :
    Substitution with aromatic amines occurs under mild conditions (room temperature, no catalyst) to produce 4-arylamino derivatives .

Table 1: Substitution Reactions at C4

ReactantConditionsProductYieldSource
MethylamineTHF, rt, 2 eq. MeNH₂4-Methylamino derivative71%
AnilineStirring, rt4-Phenylamino derivative47%
HydrazineReflux, H₂O/EtOH4-Hydrazinyl derivative82%

Functionalization of the C6 Amine Group

The primary amine at position 6 participates in condensation and cyclization reactions:

  • Hydrazone formation :
    Reacting with aromatic aldehydes or ketones in glacial acetic acid yields hydrazone derivatives (e.g., 11a,b , 12a-c ) .
    Key spectral data :

    • IR: NH₂ stretching at 3444–3190 cm⁻¹

    • ¹H NMR: Hydrazinyl NH signals at δ 11.76–12.24 ppm .

  • Annulation reactions :
    Treatment with triethyl orthoformate leads to fused heterocycles (e.g., 1,8-dihydro-2H-pyrazolo[3,4-d] triazolo[1,5-a]pyrimidin-4-ones) .

Regioselectivity and Steric Effects

  • The 1,3-dimethyl groups sterically hinder substitution at adjacent positions, directing reactivity to C4 and C6 .

  • Computational studies (e.g., DFT) suggest electron-deficient pyrimidine rings enhance electrophilicity at C4 .

Stability and Storage

The compound is light- and moisture-sensitive, requiring storage under inert atmosphere at 2–8°C .

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives as inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. Notably, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and demonstrated activity against mutant forms as well .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block for synthesizing various bioactive molecules. Its structure allows for the introduction of different substituents that can enhance biological activity or modify pharmacokinetic properties. For example, derivatives have been synthesized that exhibit selective kinase inhibition and anti-proliferative activities, making them candidates for further development as therapeutic agents .

Case Study 1: Synthesis and Activity of Derivatives

A study focused on synthesizing new derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine explored their anti-proliferative effects against cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit EGFR activity and showed significant promise as potential anticancer agents due to their selective action against cancer cells while sparing normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various derivatives derived from 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has provided insights into how modifications can influence biological activity. By systematically altering substituents at specific positions on the pyrazolo-pyrimidine scaffold, researchers identified key structural features that enhance potency against specific targets such as EGFR and other kinases involved in cancer progression .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ResearchInhibition of EGFR in cancer cell linesIC50 values as low as 0.016 µM against wild-type EGFR
Synthesis of DerivativesProduction of bioactive compounds with potential therapeutic effectsSelective kinase inhibition observed
Structure Activity RelationshipAnalysis of how structural changes affect biological activityIdentification of key features for enhanced potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key derivatives and analogs are compared below based on substituents, biological activity, and synthetic routes.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Biological Target Key Activity/IC50 (nM) Synthetic Route Highlights Reference
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (4), CH3 (1,3), NH2 (6) A2A/A1 adenosine receptors A2A: 2.1 ± 0.3; A1: 8.5 ± 1.2 Hydrazine condensation, Suzuki coupling
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine ClCH2 (6), CH3 (1), NHCH3 (4) Anticancer targets Not reported Nucleophilic substitution at C4
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cl (6), CH3 (1), NH(3,4-dimethylphenyl) Kinase inhibitors Not reported Chlorination, hydrazinolysis
4-Chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cl (4), Ph (1), NHPh (6) Anticancer (cell line screening) IC50: 1.2 µM (HeLa cells) Chlorination, amine substitution
3-(3-Chlorophenoxymethyl)-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine ClPhOCH2 (3), oxan-4-yl (1), NH2 (4) STK33 kinase STK33 IC50: 0.5 nM Microwave-assisted coupling

Key Findings:

Substituent Impact on Activity: Chloro at C4: Critical for adenosine receptor binding. Removal or replacement (e.g., with hydrazinyl or methyl) reduces A2A/A1 affinity . Aromatic Substituents: Phenyl or benzonitrile groups at C4 (e.g., compound 8 in ) improve lipophilicity and blood-brain barrier penetration . Methyl Groups: 1,3-Dimethyl substitution enhances metabolic stability compared to bulkier groups (e.g., benzyl) .

Synthetic Flexibility :

  • Suzuki coupling (e.g., , Scheme 2) allows versatile introduction of aryl/heteroaryl groups at C4 .
  • Microwave-assisted synthesis () reduces reaction times for complex analogs .

Diverse Pharmacological Applications: Adenosine Antagonists: 1,3-Dimethyl derivatives (e.g., compound 11o in ) show nanomolar A2A/A1 antagonism for Parkinson’s therapy . Anticancer Agents: N-Phenyl derivatives () inhibit cancer cell proliferation via kinase modulation . Antimicrobials: Schiff base derivatives () exhibit broad-spectrum activity against bacterial/fungal strains .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

Compound logP Solubility (µg/mL) Plasma Protein Binding (%) Reference
4-Chloro-1,3-dimethyl-1H-pyrazolo... 1.8 12.5 (pH 7.4) 85
6-(Chloromethyl)-N,1-dimethyl-1H... 2.1 8.2 (pH 7.4) 78
4-Chloro-N,1-diphenyl-1H-pyrazolo... 3.4 1.5 (pH 7.4) 92
  • logP Trends : Methyl groups (e.g., 1,3-dimethyl) reduce lipophilicity compared to aromatic substituents (e.g., diphenyl).
  • Solubility : Amine groups improve aqueous solubility, critical for oral bioavailability .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS Number: 87412-89-3) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is C7H7ClN4C_7H_7ClN_4 with a molecular weight of 182.61 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine. In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures showed significant activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29) cell lines, with IC50 values ranging from 0.3 to 24 µM depending on the specific derivative tested .

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AA54912.5
Compound BMCF78.0
Compound CHT2915.0
4-Chloro-1,3-dimethyl...VariesTBDCurrent Study

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies indicate that pyrazolo[3,4-d]pyrimidine derivatives demonstrate good antibacterial effects against various strains of bacteria. This property suggests potential applications in treating bacterial infections and developing new antibiotics .

The mechanism by which 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exerts its biological effects may involve inhibition of key enzymes or receptors involved in tumor progression and microbial growth. For example, some derivatives have been shown to inhibit the activity of kinases associated with cancer cell proliferation and survival pathways .

Case Studies

A notable case study involved the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. The study reported that specific modifications to the core structure significantly enhanced cytotoxicity against selected cancer cell lines while reducing toxicity to normal cells. This selective activity underscores the therapeutic potential of these compounds in oncology .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine?

  • Methodological Answer : The compound is typically synthesized via multi-step strategies involving cyclization and alkylation. Key approaches include:
  • Cyclization with Hydrazine : Reacting 6-chloro-1-methyl derivatives with hydrazine under basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
  • Alkylation Optimization : Using NaH in DMF to achieve selective N1-alkylation, ensuring regioselectivity in substituent placement .
  • Solvent Systems : PEG-400 has been employed as a solvent to improve reaction efficiency and reduce byproducts in pyrazolo-pyrimidine synthesis .

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer : A combination of techniques is critical:
  • NMR Spectroscopy : ¹H/¹³C-NMR confirms substituent positions (e.g., methyl groups at N1 and C3) and distinguishes between regioisomers .
  • X-ray Crystallography : Resolves ambiguities in molecular geometry, such as bond angles and crystal packing .
  • HRMS and IR : Validates molecular weight and functional groups (e.g., amine and chloro groups) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Use gloves, lab coats, and eye protection due to potential irritancy .
  • Containment : Work in a fume hood to avoid inhalation of fine particulates.
  • First Aid : Immediate decontamination of exposed skin/eyes with water, followed by medical consultation .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed?

  • Methodological Answer : Regioselectivity in N1 vs. N2 alkylation is influenced by:
  • Base Selection : Strong bases like NaH favor N1-alkylation by deprotonating the pyrazole nitrogen first .
  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving selectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during nucleophilic substitution .

Q. How can analogs be designed to target specific biological pathways (e.g., A2A adenosine receptor or CSF-1R)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify substituents at C4 and N1 to enhance binding affinity. For example:
  • A2A Antagonists : Introduce furan-2-yl groups at C4 to improve receptor antagonism and HDAC inhibition .
  • CSF-1R Inhibitors : Incorporate iodine or bulky aryl groups at C3 to block kinase activity selectively .
  • Biological Assays : Use kinase inhibition assays (IC₅₀ measurements) and cell proliferation studies (e.g., glioma cell lines) to validate target engagement .

Q. What challenges arise in analyzing fluorescence quenching in oligonucleotide derivatives?

  • Methodological Answer :
  • Quenching Mechanisms : Fluorescence of pyrazolo-pyrimidine nucleosides is quenched >95% in duplex DNA due to π-stacking interactions .
  • Experimental Mitigation :
  • Use single-stranded DNA controls to isolate quenching effects.
  • Measure residual fluorescence with time-resolved techniques to assess base-pairing stability .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Variability : Differences in cell lines (e.g., mesenchymal vs. proneural glioma subtypes) or adenosine receptor isoforms .
  • Compound Purity : Ensure >95% purity via HPLC (e.g., C18 column with TFA mobile phase) to exclude impurities affecting activity .
  • Dose-Response Validation : Perform EC₅₀/IC₅₀ curves across multiple replicates to confirm potency trends .

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